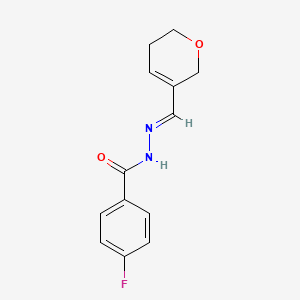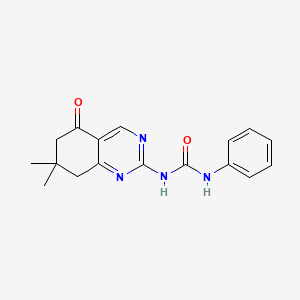![molecular formula C17H18N2O3S B5773427 N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5773427.png)
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HDAC inhibitors are a class of compounds that have been shown to have anti-cancer properties. N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide is a potent HDAC inhibitor that has been extensively studied in the laboratory setting. The compound has shown promising results in preclinical studies, and there is growing interest in its potential therapeutic applications.
作用机制
HDAC inhibitors such as N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide work by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, resulting in a more compact chromatin structure that is less accessible to transcription factors. By inhibiting HDAC activity, HDAC inhibitors increase the acetylation of histone proteins, resulting in a more open chromatin structure that is more accessible to transcription factors. This leads to changes in gene expression that can result in cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, the compound has been shown to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In addition, the compound has been shown to inhibit the activity of pro-inflammatory cytokines, which can lead to a reduction in inflammation. HDAC inhibitors have also been shown to have potential in the treatment of neurodegenerative diseases by promoting neuronal differentiation and survival.
实验室实验的优点和局限性
One advantage of using N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide in lab experiments is its potency as an HDAC inhibitor. The compound has been shown to be highly effective at inhibiting HDAC activity, making it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using HDAC inhibitors in lab experiments is their potential toxicity. HDAC inhibitors have been shown to have off-target effects on non-HDAC proteins, which can lead to unwanted side effects.
未来方向
There are several future directions for research involving N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide. One area of interest is the development of more selective HDAC inhibitors that target specific HDAC isoforms. This could lead to more effective and less toxic therapies for cancer and other diseases. Another area of interest is the use of HDAC inhibitors in combination with other therapies, such as chemotherapy or immunotherapy. This could lead to improved treatment outcomes and reduced toxicity. Finally, there is growing interest in the use of HDAC inhibitors in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to determine the potential therapeutic applications of HDAC inhibitors in this area.
In conclusion, N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide is a potent HDAC inhibitor that has shown promising results in preclinical studies. The compound has potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Further research is needed to determine the optimal use of HDAC inhibitors in these areas and to develop more selective and less toxic compounds.
合成方法
The synthesis of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide involves a multi-step process that includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-4,5-dimethylphenol to form the amide intermediate, which is subsequently reacted with carbon disulfide to form the carbonothioyl intermediate. The final product is obtained by reacting the carbonothioyl intermediate with hydroxylamine hydrochloride.
科学研究应用
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide has been extensively studied in the laboratory setting for its potential therapeutic applications. The compound has been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties by inhibiting the activity of pro-inflammatory cytokines. Additionally, HDAC inhibitors have been shown to have potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
属性
IUPAC Name |
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-10-8-14(15(20)9-11(10)2)18-17(23)19-16(21)12-4-6-13(22-3)7-5-12/h4-9,20H,1-3H3,(H2,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXQKCVZWRWRCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5773347.png)
![N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5773352.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide](/img/structure/B5773362.png)


![1-(4-methylbenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5773385.png)


![3-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5773410.png)



![methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B5773438.png)
